molecular formula C17H15NO4 B11695333 1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione

1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione

Cat. No.: B11695333
M. Wt: 297.30 g/mol
InChI Key: KDUBHOYAJNACMY-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dye production, medicine, and organic synthesis. This compound features an anthracene core with a 9,10-dione structure, and an amino group substituted with a 2,3-dihydroxypropyl moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthraquinoneThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups to the amino moiety .

Scientific Research Applications

1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione exerts its effects involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its cytotoxic effects. The molecular targets include topoisomerases and kinases, which are essential for cell proliferation and survival .

Comparison with Similar Compounds

  • 1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone
  • 3-(3-alkylaminopropoxy)-9,10-anthraquinone
  • 1,4-Bis(amino)anthracene-9,10-diones

Uniqueness: 1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other anthraquinone derivatives, it exhibits enhanced solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

1-(2,3-dihydroxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H15NO4/c19-9-10(20)8-18-14-7-3-6-13-15(14)17(22)12-5-2-1-4-11(12)16(13)21/h1-7,10,18-20H,8-9H2

InChI Key

KDUBHOYAJNACMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCC(CO)O

Origin of Product

United States

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